molecular formula C55H92O7P2 B1237199 Di-trans,poly-cis-undecaprenyl diphosphate

Di-trans,poly-cis-undecaprenyl diphosphate

Cat. No.: B1237199
M. Wt: 927.3 g/mol
InChI Key: NTXGVHCCXVHYCL-NTDVEAECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ditrans,polycis-undecaprenyl diphosphate is an undecaprenyl diphosphate in which the eight double bonds closest to the phosphate group have Z configuration, while the next two double bonds have E configuration. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a ditrans,polycis-undecaprenyl diphosphate(3-).

Scientific Research Applications

Enzymatic Function and Structure

  • Undecaprenyl Diphosphate Synthase (UPS): UPS is crucial in the biosynthesis of bacterial cell walls. The crystal structure of UPS, different from the common isoprenoid synthase fold, highlights a unique protein fold family. This structure has a large hydrophobic cleft and a structural P-loop motif important for phosphate binding. The conserved amino acid residues around this cleft are essential for UPS's function (Fujihashi et al., 2001).

Biosynthesis and Application

  • cis-Prenyltransferases (cis-PTs): cis-PTs are a large family of enzymes involved in the synthesis of linear polyprenyl diphosphate. These enzymes, including UPS, vary in chain lengths and are significant in both bacterial and eukaryotic contexts. The structure and mechanism of these enzymes, including their roles in protein glycosylation and rubber synthesis, are well-studied (Grabińska et al., 2016).

Molecular Analysis and Reaction Mechanisms

  • Diverse Reaction Mechanisms: Studies have highlighted different mechanisms for cis- and trans-prenyltransferases, despite using similar substrates. For instance, undecaprenyl diphosphate synthases (UPPs) show a unique concerted mechanism compared to the sequential mechanism of other prenyltransferases (Lu et al., 2009).
  • Role in Bacterial Cell Wall Biosynthesis: UPPS mediates bacterial peptidoglycan biosynthesis and has been analyzed for its structures, mechanisms, and potential as a drug target due to its significant biological functions (Teng & Liang, 2012).

Molecular Genetics and Biochemistry

  • Substrate Specificity: The substrate specificity and product chain length of these enzymes have been studied, revealing insights into their biochemical roles. For example, cis-prenyltransferase from Aeropyrum pernix shows preference for unusual substrates like geranylfarnesyl diphosphate (Mori et al., 2013).

Inhibitors and Antibacterial Activity

  • Antibacterial Potential: Discoveries of prenyltransferase inhibitors that exhibit in vitro and in vivo antibacterial activity open up potential therapeutic applications. These inhibitors target enzymes like UPPS and DPPS, crucial in bacterial cell wall biosynthesis, and hence can be effective against various bacterial infections (Song et al., 2020).

Properties

Molecular Formula

C55H92O7P2

Molecular Weight

927.3 g/mol

IUPAC Name

phosphono [(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] hydrogen phosphate

InChI

InChI=1S/C55H92O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H,59,60)(H2,56,57,58)/b46-25+,47-27+,48-29-,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43-

InChI Key

NTXGVHCCXVHYCL-NTDVEAECSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-trans,poly-cis-undecaprenyl diphosphate
Reactant of Route 2
Di-trans,poly-cis-undecaprenyl diphosphate
Reactant of Route 3
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Reactant of Route 4
Di-trans,poly-cis-undecaprenyl diphosphate
Reactant of Route 5
Di-trans,poly-cis-undecaprenyl diphosphate
Reactant of Route 6
Di-trans,poly-cis-undecaprenyl diphosphate

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